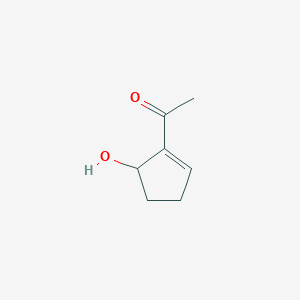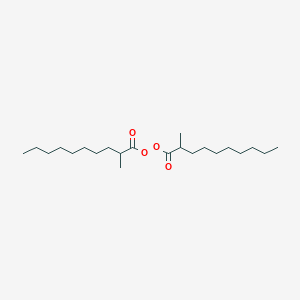
2-Methyldecanoyl 2-methyldecaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldecanoyl 2-methyldecaneperoxoate is an organic peroxide compound with the molecular formula C22H44O4. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecanoyl 2-methyldecaneperoxoate typically involves the reaction of 2-methyldecanoic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldecanoyl 2-methyldecaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2-Methyldecanoyl 2-methyldecaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological oxidation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methyldecanoyl 2-methyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of unsaturated compounds and the formation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyldecanoyl-CoA: A related compound used in biochemical studies.
Decanoyl-CoA: Another similar compound with applications in metabolic research
Uniqueness
2-Methyldecanoyl 2-methyldecaneperoxoate is unique due to its dual functionality as both an oxidizing agent and a radical initiator. This makes it highly versatile in various chemical and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
67805-96-3 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-methyldecanoyl 2-methyldecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-5-7-9-11-13-15-17-19(3)21(23)25-26-22(24)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
Clé InChI |
GQFWMQVHHQKNNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(=O)OOC(=O)C(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


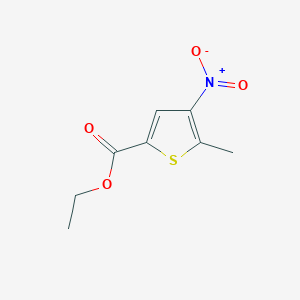
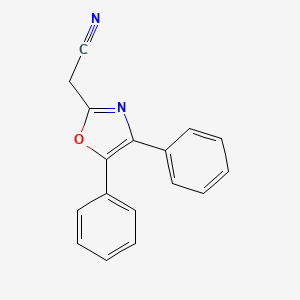


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
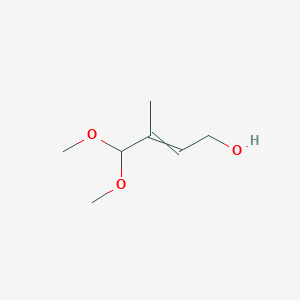
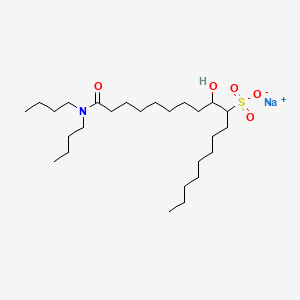
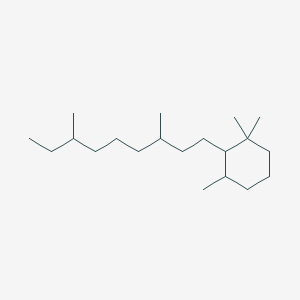

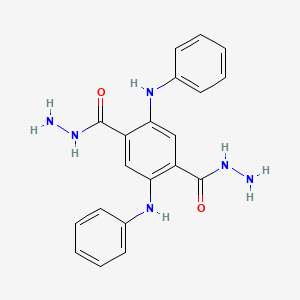
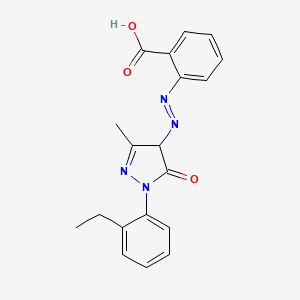
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
